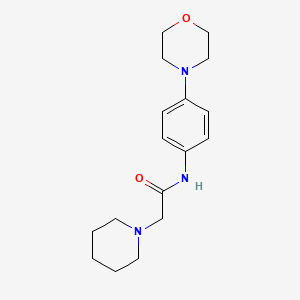

N-(4-morpholinophenyl)-2-piperidinoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-morpholinophenyl)-2-piperidinoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring and a piperidine ring, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and other areas.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-piperidinoacetamide typically involves the reaction of 4-morpholinophenylamine with piperidinoacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-morpholinophenyl)-2-piperidinoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the amide group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

N-(4-morpholinophenyl)-2-piperidinoacetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(4-morpholinophenyl)-2-piperidinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-morpholinophenyl)-2-piperidinoacetamide derivatives: Compounds with similar core structures but different substituents on the aromatic ring or the piperidine ring.

Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-based drugs and chemical intermediates.

Piperidine derivatives: Compounds containing the piperidine ring, including various pharmaceuticals and agrochemicals.

Uniqueness

This compound stands out due to its dual ring structure, which imparts unique chemical and biological properties

Activité Biologique

N-(4-morpholinophenyl)-2-piperidinoacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article compiles research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a piperidine moiety, and an acetamide functional group. This structural composition is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of similar structural classes exhibit anticancer activity. For instance, compounds that share structural features with this compound have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis, which are critical for tumor growth suppression.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5q | HepG2 | 0.5 | Apoptosis induction |

| 5q | HCT116 | 0.6 | Angiogenesis inhibition |

| 5a | HepG2 | 1.2 | Cell cycle arrest |

| 5b | HCT116 | 1.0 | Apoptosis induction |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. Similar piperidine derivatives have been investigated for their ability to antagonize neurokinin receptors, suggesting that this compound may possess neuroprotective properties or could be beneficial in treating neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Angiogenesis Inhibition : By downregulating pro-angiogenic factors, it can prevent the formation of new blood vessels that tumors require for growth.

- Neurokinin Receptor Modulation : As a potential antagonist at neurokinin receptors, it may influence neurotransmission and provide therapeutic effects in pain and anxiety disorders.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that compounds structurally related to this compound significantly inhibited cancer cell proliferation in vitro. The most potent analogs showed IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, indicating strong antiproliferative effects.

- In Vivo Efficacy : Animal models treated with these compounds exhibited reduced tumor growth rates and increased survival times compared to control groups. Histological analysis revealed significant apoptosis in treated tumors, confirming the compounds' effectiveness in vivo.

- Pharmacokinetic Profiles : Studies on pharmacokinetics revealed favorable absorption and distribution characteristics for related compounds, suggesting that this compound could be developed into a viable therapeutic agent.

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(14-19-8-2-1-3-9-19)18-15-4-6-16(7-5-15)20-10-12-22-13-11-20/h4-7H,1-3,8-14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIQFAACFDIQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.